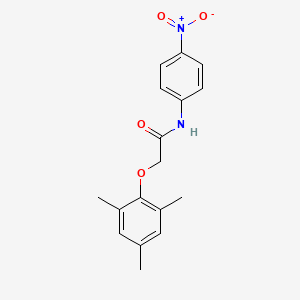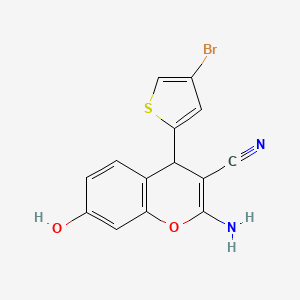
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as BFI-1, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays an important role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of the Wnt/β-catenin pathway has been implicated in a variety of diseases, including cancer, osteoporosis, and neurodegenerative disorders. BFI-1 has been shown to have potential therapeutic applications in these diseases.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of this pathway. Dvl is required for the activation of the Wnt/β-catenin pathway, and this compound prevents the interaction between Dvl and the downstream effector protein Axin, which leads to the inhibition of β-catenin stabilization and transcriptional activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion, and induces apoptosis. In osteoporotic animals, this compound increases bone density and prevents bone loss by promoting osteoblast differentiation and inhibiting osteoclast activity. In neurodegenerative disorders, this compound promotes neuronal survival and prevents neurodegeneration by inhibiting β-catenin-mediated toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is its specificity for the Wnt/β-catenin pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. Another advantage is its ability to inhibit the pathway at a downstream effector protein, which may have therapeutic advantages over other inhibitors that target upstream components of the pathway. One limitation of this compound is its relatively low potency compared to other Wnt/β-catenin inhibitors, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. One direction is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another direction is the investigation of the role of this compound in other diseases, such as diabetes and cardiovascular disease, which have been linked to dysregulation of the Wnt/β-catenin pathway. Finally, the use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve overall treatment outcomes.
Synthesemethoden
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can be synthesized using a multi-step reaction sequence. The first step involves the preparation of 4-bromo-2-fluoroaniline, which is then reacted with ethyl 4-(bromomethyl)butanoate to give 4-(4-bromo-2-fluorophenyl)butanoic acid ethyl ester. This ester is then converted to the corresponding acid chloride, which is reacted with 1,3-dioxo-1,3-dihydro-2H-isoindole to give this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been extensively studied in preclinical models of cancer, osteoporosis, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, colon, and liver cancer. In osteoporosis, this compound has been shown to increase bone density and prevent bone loss in animal models. In neurodegenerative disorders, this compound has been shown to promote neuronal survival and prevent neurodegeneration in animal models of Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O3/c19-11-7-8-15(14(20)10-11)21-16(23)6-3-9-22-17(24)12-4-1-2-5-13(12)18(22)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVOGCLFQUILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)


![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)

![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
